Product packaging for Yttrium phosphide(Cat. No.:CAS No. 12294-01-8)

Yttrium phosphide

Cat. No.: B089271
CAS No.: 12294-01-8
M. Wt: 119.8796 g/mol
InChI Key: DWDQAMUKGDBIGM-UHFFFAOYSA-N
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Description

Yttrium Phosphide (YP) is an inorganic compound of yttrium and phosphorus, crystallizing in a cubic rock salt structure . This high-purity solid is a semiconductor employed in high-power and high-frequency applications and is a critical material in the fabrication of laser diodes . Its value in materials science is further demonstrated in emerging research, where it serves as an efficient, cost-effective, non-noble metal-based catalyst for bifunctional water splitting, driving both the hydrogen and oxygen evolution reactions in alkaline solutions . This compound is classified as For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula YP<br>PY B089271 Yttrium phosphide CAS No. 12294-01-8

Properties

IUPAC Name

phosphanylidyneyttrium
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InChI

InChI=1S/P.Y
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InChI Key

DWDQAMUKGDBIGM-UHFFFAOYSA-N
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Canonical SMILES

P#[Y]
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Molecular Formula

YP, PY
Record name yttrium phosphide
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DSSTOX Substance ID

DTXSID701318962
Record name Yttrium phosphide (YP)
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Molecular Weight

119.87960 g/mol
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Physical Description

Solid; [Pfaltz and Bauer MSDS]
Record name Yttrium phosphide
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CAS No.

12294-01-8
Record name Yttrium phosphide (YP)
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Advanced Synthesis and Fabrication Methodologies for Yttrium Phosphide

Chemical Synthesis Routes for Yttrium Phosphide (B1233454) Materials

The synthesis of yttrium phosphide can be achieved through several chemical routes, each influencing the final properties of the material. These methods range from solution-based techniques to high-temperature solid-state reactions. ontosight.ai

Solution-Based Precipitation and Gel Methods

Solution-based methods, such as precipitation and sol-gel techniques, offer a low-temperature route to synthesize this compound precursors. These methods allow for good control over particle size and morphology. researchgate.netmdpi.com

In a typical precipitation method, a yttrium salt, such as yttrium chloride (YCl₃), is dissolved in a solvent and reacted with a phosphorus source, like phosphoric acid (H₃PO₄). researchgate.net The pH of the solution is often adjusted to control the precipitation process. For instance, yttrium phosphate (B84403) can be grown by reacting yttrium chloride with phosphoric acid, using ammonium (B1175870) hydroxide (B78521) to adjust the pH. researchgate.net Another approach involves the use of urea (B33335) in a homogeneous precipitation method to synthesize yttrium oxide nanoparticles, which can then be phosphidated. optica.orgrsc.org

The sol-gel method is another versatile solution-based technique. mdpi.comsapub.org It involves the transition of a solution (sol) into a gel-like solid phase. Yttrium-doped zirconium phosphate has been synthesized using a sol-gel method where metal salt solutions are added to phosphoric acid, resulting in a white crude gel. mdpi.com Similarly, yttrium phosphate microspheres have been prepared using a sol-gel method. sapub.org While offering good control, sol-gel techniques can sometimes face challenges with low productivity and reproducibility. sapub.org

Table 1: Comparison of Solution-Based Synthesis Parameters for this compound Precursors

ParameterPrecipitation MethodSol-Gel Method
Yttrium Precursor Yttrium Chloride (YCl₃) researchgate.netYttrium Nitrate (B79036), Yttrium Chloride mdpi.com
Phosphorus Source Phosphoric Acid (H₃PO₄) researchgate.netPhosphoric Acid mdpi.com
Solvent Aqueous solution researchgate.netMethanol mdpi.com
Temperature Typically near room temperature, followed by calcination researchgate.netrsc.orgHeating at 700-900 °C mdpi.com
Controlling Agent Ammonium Hydroxide (pH adjustment) researchgate.netPluronic P-123 (to create oxygen gaps) mdpi.com
Product Form Nanoparticles, powders researchgate.netoptica.orgGels, microspheres mdpi.comsapub.org

High-Temperature Solid-State Reactions and Crystallization

High-temperature solid-state reaction is a conventional and widely used method for synthesizing crystalline this compound. wikipedia.orgmdpi.com This technique involves heating a mixture of the constituent elements, yttrium and phosphorus, in a vacuum or inert atmosphere at elevated temperatures, typically between 500 and 1000 °C. wikipedia.org The direct reaction between yttrium metal and phosphorus vapor yields this compound. ontosight.ai

Another solid-state approach involves the reaction of a yttrium compound, such as yttrium oxide (Y₂O₃), with a phosphorus source at high temperatures. mdpi.com This method is suitable for large-scale production. mdpi.com The crystallization behavior of this compound is crucial in determining its final properties. For example, yttrium phosphate glasses can be crystallized using a two-step method to form glass-ceramics containing YPO₄ crystals. mdpi.comresearchgate.net The crystallization temperature can be influenced by the addition of other elements; for instance, the addition of Y₂O₃ can reduce the crystallization peak temperature of phosphate glasses. mdpi.comcore.ac.uk

Table 2: Parameters for High-Temperature Synthesis of this compound

ParameterDirect ReactionSolid-State Reaction with Oxide
Yttrium Source Yttrium metal wikipedia.orgYttrium oxide (Y₂O₃) mdpi.com
Phosphorus Source Red phosphorus wikipedia.orgNot specified
Reaction Temperature 500–1000 °C wikipedia.orgUp to 1400 °C mdpi.com
Atmosphere Vacuum wikipedia.orgNot specified
Product Form Crystalline solid wikipedia.orgCrystalline powder mdpi.com

Deposition Techniques for this compound Thin Films

The fabrication of this compound thin films is essential for their application in electronic and optoelectronic devices. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are the primary techniques employed for this purpose. americanelements.comgoogle.com

Physical Vapor Deposition (PVD) Techniques for this compound Filmsontosight.ai

PVD encompasses a variety of techniques where a material is vaporized from a solid source and deposited onto a substrate. americanelements.com Sputtering and electron beam evaporation are common PVD methods. americanelements.com In sputtering, a target of the desired material is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. americanelements.com

The quality of the deposited thin film is highly dependent on the properties of the sputtering target. sputtertargets.net this compound sputtering targets are produced with high purity and density to ensure the quality of the resulting thin films for semiconductor, CVD, and PVD applications. americanelements.com These targets can be fabricated through processes like crystallization and solid-state reactions to achieve the desired purity and grain size. americanelements.com

Sputtering targets are available in various shapes and sizes to fit different deposition systems. americanelements.comprincetonscientific.com The manufacturing process for these targets may involve techniques such as hot pressing, cold pressing, and vacuum induction melting to produce dense and homogeneous materials. angstromsciences.com The purity of the target is critical, and it is often analyzed using techniques like X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP) to detect even trace amounts of impurities. americanelements.comsputtertargets.net

Table 3: Characteristics of this compound Sputtering Targets

PropertyDescriptionSource
Purity High Purity (up to 99.99%) americanelements.com
Fabrication Methods Crystallization, solid-state reactions, hot pressing, vacuum induction melting americanelements.comangstromsciences.com
Applications Semiconductor, CVD, PVD, display, and optical applications americanelements.com
Available Forms Circular, rectangular, annular, rotatable, custom shapes americanelements.comprincetonscientific.com
Analysis Techniques XRF, GDMS, ICP americanelements.com

Chemical Vapor Deposition (CVD) Approaches for this compound Films

CVD is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. google.com For this compound, this can involve the use of organometallic precursors for both yttrium and phosphorus. google.com

A common precursor for yttrium in CVD is a tris(cyclopentadienyl)yttrium complex, while a phosphorus precursor can be a compound like triethylphosphine. google.com These precursors are volatile and decompose upon heating, allowing the deposition of a this compound film on a heated substrate. google.com The reaction conditions, such as temperature and pressure, are critical in controlling the film's composition and properties. ontosight.ai Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metal-organic precursors and is a commercially viable technique for growing thin films. osti.gov

Table 4: Precursors and Conditions for CVD of this compound

ComponentExampleSource
Yttrium Precursor Tris(isopropylcyclopentadienyl)yttrium google.com
Phosphorus Precursor Triethylphosphine google.com
Deposition Technique Metal-Organic Chemical Vapor Deposition (MOCVD) osti.gov
Substrate Dependent on application (e.g., GaN for LEDs) osti.gov

Controlled Synthesis of this compound Nanostructures

The advancement of nanotechnology has led to the development of sophisticated methods for the controlled synthesis of nanostructured materials, including this compound (YP). The unique electronic and optical properties of this compound make its nanostructures, such as nanoparticles, nanosheets, and nanorods, subjects of significant research interest. ontosight.ai The fabrication of these nanostructures often involves precise control over reaction parameters to achieve the desired morphology, size, and crystallinity. A prevalent strategy involves the synthesis of an yttrium oxide (Y₂O₃) precursor nanostructure, which is subsequently converted to this compound through a phosphidation process. researchgate.netrsc.org

Fabrication of this compound Nanoparticles

The synthesis of this compound nanoparticles is a critical area of research, as these nanoparticles are explored for various applications. ontosight.ai While direct synthesis methods exist, a common approach involves the use of yttrium-based precursors which are then transformed into YP nanoparticles. ontosight.ai

Various wet-chemical methods, such as co-precipitation and hydrothermal synthesis, are employed to produce precursor nanoparticles like yttrium oxide (Y₂O₃) or yttrium phosphate (YPO₄) with controlled size and morphology. mdpi.comsci-hub.senih.gov For instance, yttrium oxide nanoparticles can be synthesized via a homogeneous precipitation method using yttrium nitrate hexahydrate and urea, followed by calcination. optica.org These precursor nanoparticles can then be converted to this compound nanoparticles through a gas-phase phosphidation reaction. This typically involves heating the oxide nanoparticles in a controlled atmosphere with a phosphorus source, such as phosphine (B1218219) gas (PH₃) or phosphorus vapor, at elevated temperatures. The reaction conditions, including temperature, pressure, and reaction time, are crucial in determining the final composition and properties of the resulting this compound nanoparticles. ontosight.ai

Another approach noted in the literature is the "green synthesis" of yttrium nanoparticles using plant extracts, which yields nanoparticles composed of yttrium oxide and yttrium nitrate phases with particle sizes around 25 nm. mdpi.com While not producing pure this compound directly, these oxide nanoparticles could potentially serve as precursors for a subsequent phosphidation step.

Table 1: General Parameters for Yttrium Oxide Nanoparticle Synthesis (Precursor to YP)

Parameter Method Details
Precursors Homogeneous Precipitation Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), Urea
Process Hydrothermal/Calcination Initial hydrothermal treatment followed by calcination at high temperatures (e.g., 900 °C) to form crystalline Y₂O₃ nanoparticles. optica.org
Size Control Precipitation Method Control over particle size to less than 50 nm is achievable with high chemical yield. optica.org
Phosphidation Gas-Phase Reaction The synthesized Y₂O₃ nanoparticles are heated with a phosphorus source (e.g., phosphine gas) to convert the oxide to phosphide. ontosight.ai

Synthesis of this compound Nanosheets and Nanorods

The fabrication of one-dimensional (1D) and two-dimensional (2D) nanostructures like nanorods and nanosheets allows for the exploration of anisotropic properties of this compound.

This compound Nanorods

A well-documented method for synthesizing this compound nanorods involves a multi-step process starting with the creation of yttrium oxide (Y₂O₃) nanorods. researchgate.netrsc.org These precursor nanorods are typically formed via a hydrothermal method. rsc.orgmdpi.com In a subsequent step, these Y₂O₃ nanorods can be impregnated with other metal ions, such as iron (Fe³⁺), by stirring them in an ethanol (B145695) solution containing the metal salt and a surfactant like polyvinylpyrrolidone (B124986) (PVP). rsc.org

The final and most critical step is the phosphidation (also referred to as phosphodization) of the oxide nanorods. researchgate.netrsc.org This is achieved by heating the precursor material in the presence of a phosphorus source, which converts the yttrium oxide on the nanorod surface to this compound. rsc.org This process results in a composite nanostructure, for example, an iron-incorporated Y₂O₃-supported this compound catalyst. researchgate.net Analysis confirms that phosphidation occurs on the surface of the Y₂O₃ nanorod, creating a this compound phase without forming other phases like iron phosphide. rsc.org

Table 2: Research Findings on this compound Nanorod Synthesis

Synthesis Stage Reagents & Conditions Outcome Reference
Precursor Synthesis Hydrothermal method with Yttrium Chloride (YCl₃·6H₂O) and Urea Y₂O₃ nanorods with high surface area to volume ratio. rsc.org
Metal Impregnation Wet impregnation with Fe³⁺ salt and Polyvinylpyrrolidone (PVP) in ethanol. Fe-incorporated Y₂O₃ (FeYO) powders. rsc.org
Phosphidation Heating of FeYO precursor with a phosphorus source. Iron-incorporated Y₂O₃-supported this compound (FeYP) nanorods. researchgate.netrsc.orgresearchgate.net

This compound Nanosheets

The synthesis of yttrium-containing phosphide nanosheets has been demonstrated in the context of creating complex heterostructures for electrocatalysis. One study reports the fabrication of yttrium- and nitrogen-doped NiCo phosphide nanosheets on a NiCo foam (NCF) substrate. researchgate.net The process begins by treating the NCF with a plasma to create a more reactive surface. Subsequently, the stronger electronegativity of the rare-earth yttrium ion (Y³⁺) is utilized to induce the in situ growth of NiCo-layered double-hydroxide nanosheets. researchgate.net

The final conversion to phosphide nanosheets is accomplished through a phosphating process, which in this case, was performed using a radiofrequency plasma in a nitrogen atmosphere. researchgate.net This method results in nitrogen-doped YNiCo phosphide (N-YNiCoP/PNCF) nanosheets with a large specific surface area and rich heterointerfaces. researchgate.net This innovative approach highlights the role of yttrium in templating or inducing the formation of a nanosheet morphology that is subsequently phosphidated.

Structural Characterization and Phase Behavior of Yttrium Phosphide

Crystallographic Investigations of Yttrium Monophosphide (YP)

Yttrium monophosphide (YP) is the most extensively studied compound in the yttrium-phosphorus system. Its crystallographic structure has been characterized under both ambient and high-pressure conditions, revealing important phase transitions.

At ambient conditions, yttrium phosphide (B1233454) crystallizes in the rock-salt (B1) crystal structure, which is a face-centered cubic (FCC) lattice with space group Fm-3m. sumdu.edu.ua In this structure, each yttrium atom is octahedrally coordinated to six phosphorus atoms, and vice versa. Experimental and theoretical studies have determined the lattice constant of the B1 phase of YP. Experimental measurements using X-ray techniques have reported a lattice constant of approximately 5.661 Å. sumdu.edu.ua Theoretical calculations, employing methods such as density functional theory (DFT), have yielded values in close agreement, for instance, 5.667 Å. researchgate.net

Table 1: Crystallographic Data for Yttrium Monophosphide (YP) at Ambient Pressure

PropertyValueSource
Crystal StructureRocksalt (B1) sumdu.edu.uaresearchgate.net
Space GroupFm-3m sumdu.edu.ua
Lattice Constant (a₀)5.661 Å (Expt.) sumdu.edu.ua
Lattice Constant (a₀)5.667 Å (Theor.) researchgate.net

Under the application of high pressure, yttrium phosphide undergoes a structural phase transition from the rock-salt (B1) structure to the cesium chloride (CsCl)-type (B2) structure. researchgate.netresearchgate.net This transition is a common feature in many rock-salt compounds. Theoretical calculations based on density functional theory have predicted this transition to occur at pressures ranging from 55 GPa to 65.5 GPa. researchgate.netresearchgate.net One study, for instance, calculated the transition pressure to be 55.94 GPa. researchgate.net Another first-principles study predicted the transition at 55 GPa, attributing it to the pressure-induced instabilities of the transverse acoustic modes at the X point of the Brillouin zone. researchgate.net The B2 phase has a simple cubic lattice with the space group Pm-3m.

Table 2: High-Pressure Phase Transition Data for Yttrium Monophosphide (YP)

TransitionTransition Pressure (GPa)Final PhaseSource
B1 → B255 - 65.5CsCl (B2) researchgate.netresearchgate.net
B1 → B255.94CsCl (B2) researchgate.net
B1 → B255CsCl (B2) researchgate.net

Exploration of Novel Yttrium-Rich and Phosphorus-Rich Phosphide Phases

Beyond the well-characterized yttrium monophosphide, researchers have explored the existence of other stable and metastable this compound compounds with varying stoichiometries.

Computational methods, particularly advanced structure search algorithms combined with first-principles calculations, have been instrumental in predicting a range of novel this compound compounds. nih.gov These studies have identified several previously unknown Y-P compounds that are predicted to be stable or metastable under compression. nih.gov

Predicted yttrium-rich and phosphorus-rich compounds include Y₃P, Y₂P, Y₃P₂, Y₂P₃, YP₂, and YP₃. nih.gov These predictions reveal a rich variety of phosphorus-based structures as the phosphorus content increases, including standalone anions, dumbbells, zigzag chains, and more complex networks. nih.gov The stability of these predicted phases is often evaluated by their formation energies relative to the convex hull of the Y-P system.

While experimental synthesis remains a significant challenge for many computationally predicted metastable compounds, there has been progress in verifying advanced phosphorus architectures. aip.org In the context of yttrium phosphides, computational studies have predicted the existence of intriguing phosphorus arrangements. For example, the predicted Fd-3m phase of YP₂ is described as an assemblage of a diamond-like yttrium structure with rare vertex-sharing tetrahedral P₄ units. nih.gov The experimental realization of such unique phosphorus networks in yttrium phosphides is an ongoing area of research.

Lattice Dynamics and Phonon Mode Analysis in Yttrium Phosphides

The study of lattice dynamics and phonon modes provides crucial insights into the structural stability, thermodynamic properties, and electron-phonon interactions of materials.

First-principles calculations have been employed to investigate the phonon dispersion curves and density of states for this compound in both the B1 and B2 phases. researchgate.netresearchgate.net At ambient pressure, the calculated phonon band structure for the B1 phase of YP shows all phonon modes to be stable with positive frequencies. researchgate.net However, under high pressure, the softening of transverse acoustic (TA) modes at the X-point of the Brillouin zone is observed, which is believed to drive the B1 to B2 structural phase transition. researchgate.net

Furthermore, electron-phonon coupling calculations have been performed for some of the predicted novel this compound phases. nih.gov For instance, in the predicted Pm-3m phase of Y₃P, the electron-phonon coupling is found to be significant, primarily arising from low-frequency soft phonon modes, suggesting potential for superconductivity. nih.gov In contrast, for the Fd-3m phase of YP₂, the dominant contribution to electron-phonon coupling comes from mid-frequency phonon modes. nih.gov

Ab Initio Phonon Calculations and Vibrational Spectra

First-principles calculations based on density functional theory (DFT) are a powerful tool for investigating the lattice dynamics of materials like this compound. researchgate.netresearchgate.net These computational methods allow for the determination of phonon dispersion curves and the phonon density of states (DOS), which are fundamental to understanding the vibrational properties of the crystal lattice. researchgate.netresearchgate.net

Studies have employed approaches like the linear-response method within DFT to calculate the phonon frequencies for YP in its stable rocksalt (B1) phase. researchgate.netresearchgate.net The calculations for the B1 phase at its equilibrium volume show that all phonon modes are stable, with positive frequencies across the entire Brillouin zone, confirming the dynamical stability of the rocksalt structure under ambient conditions. researchgate.net The phonon band structure reveals distinct acoustic and optical branches. The partial and total phonon density of states indicate the contributions of yttrium and phosphorus atoms to the vibrational modes. researchgate.net

Theoretical calculations have determined key structural and vibrational properties for this compound, which are summarized in the table below. These values are compared with data for the high-pressure CsCl (B2) phase.

PropertyStructureCalculated ValueReference
Lattice Constant (a₀)B1 (NaCl)5.667 Å researchgate.net
Bulk Modulus (B)B1 (NaCl)86.6 GPa researchgate.net
Bulk Modulus Derivative (B')B1 (NaCl)3.63 researchgate.net
Lattice Constant (a₀)B2 (CsCl)3.471 Å researchgate.net
Bulk Modulus (B)B2 (CsCl)85.5 GPa researchgate.net
Bulk Modulus Derivative (B')B2 (CsCl)3.90 researchgate.net

This table presents interactive data based on theoretical calculations.

Pressure-Induced Dynamical Instabilities

Under the application of high pressure, this compound undergoes a structural phase transition from the rocksalt (B1) structure to a cesium chloride (B2) structure. researchgate.netresearchgate.net Ab initio lattice dynamics calculations have been crucial in elucidating the mechanism behind this transition. The transition is not purely driven by enthalpy differences but is triggered by a dynamical instability within the B1 lattice. researchgate.net

The primary mechanism for this phase transition is the softening of the transverse acoustic (TA) phonon modes at the high-symmetry X point of the Brillouin zone. researchgate.netresearchgate.net As pressure increases, the frequency of this TA mode decreases. A dynamical instability occurs when the frequency of this phonon mode approaches zero and becomes imaginary (often represented as negative values in phonon dispersion plots), indicating that the lattice is no longer stable against the atomic displacements corresponding to this mode. researchgate.net

This pressure-induced softening of the TA(X) mode is directly responsible for the mechanical instability of the B1 phase, leading to its transformation into the more stable B2 structure at high pressures. researchgate.netresearchgate.net Theoretical predictions for the pressure at which this dynamical instability occurs vary slightly depending on the computational methods used, but they generally fall within a specific range.

Study TypePredicted Transition Pressure (B1 → B2)Instability MechanismReference
Total Static Energy Calculation55.9–65.5 GPaEnthalpy Crossover researchgate.net
First-Principles (Phonon Calculation)55 GPaEnthalpy Crossover researchgate.net
First-Principles (Phonon Calculation)70–90 GPaDynamical Instability (Softening of TA mode at X-point) researchgate.net
First-Principles (Pseudopotential)~80 GPaMechanical Instability (C₄₄ becomes negative) researchgate.net

This table presents interactive data summarizing theoretical findings on the pressure-induced phase transition of this compound.

The analysis of phonon calculations suggests that the true dynamical instability, where the B1 phase becomes unstable, occurs in the range of 70 to 90 GPa. researchgate.net This is distinct from the transition pressure predicted by static energy calculations (around 55 GPa), which only considers the pressure at which the enthalpy of the B2 phase becomes lower than that of the B1 phase. researchgate.netresearchgate.net

Electronic Structure and Spectroscopic Probing of Yttrium Phosphide

Theoretical Elucidation of Electronic Band Structures and Density of States

Theoretical studies, primarily employing first-principles calculations, have been instrumental in understanding the electronic properties of yttrium phosphide (B1233454). These computational approaches provide detailed insights into the arrangement of electron energy levels and the distribution of electronic states.

First-principles calculations, based on density functional theory (DFT), are a powerful tool for investigating the structural and electronic properties of materials like yttrium phosphide. These calculations have been used to determine the energetically favorable crystal structures and to understand the nature of chemical bonding within the compound. For instance, calculations can predict lattice constants and formation energies, which are crucial for assessing the material's stability.

The density of states (DOS) derived from these calculations reveals the distribution of electronic states at different energy levels. In this compound, the valence band is primarily composed of P 3p states, while the conduction band is dominated by Y 4d states. This information is critical for understanding the material's electrical conductivity and optical properties.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Lattice Constant (a)0.5661 nmDFT
Formation Enthalpy-18.313 eVDFT

A key characteristic of a semiconductor is its band gap, which can be either direct or indirect. wikipedia.org In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum vector (k-vector). wikipedia.org In an indirect band gap semiconductor, they occur at different k-vectors. wikipedia.org This distinction has significant implications for the material's efficiency in optoelectronic applications.

Theoretical calculations have been employed to determine the nature of the band gap in this compound. Studies have shown that this compound possesses an indirect band gap. The valence band maximum is located at the Γ point, while the conduction band minimum is at the X point of the Brillouin zone. The calculated value of this indirect band gap is approximately 1.0 eV. This indirect nature implies that electron-hole recombination is more likely to involve phonons to conserve momentum, which generally results in less efficient light emission compared to direct band gap materials.

Experimental Spectroscopic Characterization of Electronic States

Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the electronic transitions and energy levels in this compound.

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive technique used to probe the electronic structure of molecules and radicals in the gas phase. dntb.gov.ua The first observation of yttrium monophosphide (YP) using LIF spectroscopy has provided valuable data on its electronic transitions. cuhk.edu.hk By exciting the molecule with a laser and analyzing the emitted fluorescence, researchers can map out the vibrational and rotational levels of the ground and excited electronic states. dntb.gov.ua This technique allows for the precise determination of molecular constants and provides insights into the bonding and electronic configuration of the YP molecule. dntb.gov.ua

X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful tools for investigating the electronic structure of materials. nih.gov XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. nih.gov This provides information about the elemental composition and the chemical states of the constituent atoms. nih.gov For this compound, XPS can be used to determine the binding energies of the Y 3d and P 2p core levels, which can reveal details about the charge distribution and bonding environment. The Y 3d level is observed to split into 3d5/2 and 3d3/2 components. researchgate.net

XAS, on the other hand, involves tuning the X-ray energy across an absorption edge of an element to probe the unoccupied electronic states. nih.gov By analyzing the fine structure in the absorption spectrum, information about the local atomic structure and the density of unoccupied states can be obtained. nih.gov These techniques provide a comprehensive picture of both the occupied and unoccupied electronic states in this compound. nih.govnih.gov

Table 2: Yttrium 3d Core Level Binding Energies

Core LevelBinding Energy (eV)
Y 3d5/2~157.3
Y 3d3/2~159.3

Optical absorption and emission spectroscopy are fundamental techniques for characterizing the optoelectronic properties of semiconductors. aps.org Optical absorption measurements can determine the band gap energy by identifying the onset of absorption corresponding to the energy required to excite an electron from the valence band to the conduction band. For this compound, the absorption spectrum would be expected to show a gradual increase in absorption at energies corresponding to its indirect band gap.

Optical emission spectroscopy, such as photoluminescence, involves exciting the material with light of sufficient energy and analyzing the emitted light as electrons and holes recombine. rsc.org While less efficient for indirect band gap materials, photoluminescence can still provide valuable information about defect levels and recombination pathways within the material. rsc.org These spectroscopic techniques are essential for evaluating the potential of this compound in optoelectronic devices. wikipedia.orgamericanelements.com

Charge Carrier Transport and Semiconductor Physics of this compound

The performance of a semiconductor device is fundamentally governed by the transport of charge carriers—electrons and holes—through its crystal lattice. mdpi.com This transport behavior is characterized by several key physical parameters, including charge carrier mobility and effective mass.

Charge carrier mobility (μ) quantifies how quickly an electron or a hole can move through the semiconductor under the influence of an electric field. mdpi.com It is a crucial factor determining the conductivity and the potential operating frequency of a device. The mobility is limited by scattering events, which can be caused by interactions with lattice vibrations (phonons) or with impurities and crystal defects. aip.orgscl.rs For many semiconductors, first-principles calculations based on DFT can predict mobility by modeling these electron-phonon interactions. scl.rs

The effective mass (m*) is another central concept in semiconductor physics. It is the mass that a charge carrier appears to have when responding to an external force. ioffe.ru This value is not the same as the rest mass of a free electron; instead, it is determined by the curvature of the electronic band structure. A smaller effective mass generally corresponds to higher carrier mobility. ioffe.ru The effective mass for electrons is determined by the curvature of the conduction band minimum, while the hole effective mass is determined by the curvature of the valence band maximum.

Table 2: Key Charge Carrier Transport Properties for this compound (YP)

ParameterSymbolValueUnit
Electron Effective MassmₑNot Available (N/A)m₀ (electron rest mass)
Hole Effective MassmₕNot Available (N/A)m₀ (electron rest mass)
Electron MobilityμₑNot Available (N/A)cm²/V·s
Hole MobilityμₕNot Available (N/A)cm²/V·s
Specific experimental or theoretical values for this compound are not well-documented in the available literature.

Computational Materials Science for Yttrium Phosphide Systems

Density Functional Theory (DFT) Applications for Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to predict the structural, mechanical, and thermodynamic properties of yttrium phosphide (B1233454).

First-principles calculations based on DFT have been employed to determine the ground-state properties of yttrium phosphide. researchgate.net Theoretical investigations confirm that at ambient conditions, YP crystallizes in the rock-salt (NaCl or B1) structure, which is its most stable phase. researchgate.netresearchgate.net Calculations using the generalized gradient approximation (GGA) have provided key structural and elastic parameters. researchgate.netresearchgate.net

These studies predict the lattice constant, bulk modulus, and its pressure derivative for the stable B1 phase. researchgate.net Furthermore, the complete set of elastic constants (C11, C12, and C44) for the B1 structure has been calculated using the static finite strain technique. researchgate.net From these constants, other important mechanical properties such as shear moduli, Young's modulus, and Poisson's ratio are derived, providing the first quantitative theoretical predictions for these characteristics in YP. researchgate.net The mechanical stability of the cubic B1 phase is confirmed by these calculations, as the elastic constants satisfy the Born stability requirements. researchgate.net

Predicted Structural and Elastic Properties of YP (B1 Phase) at Zero Pressure
PropertyPredicted ValueReference
Lattice Constant (a₀)5.67 Å researchgate.net
Bulk Modulus (B)81.4 GPa researchgate.net
Pressure Derivative of Bulk Modulus (B')4.39 researchgate.net
Elastic Constant (C₁₁)131.6 GPa researchgate.net
Elastic Constant (C₁₂)56.3 GPa researchgate.net
Elastic Constant (C₄₄)47.8 GPa researchgate.net
Shear Modulus (G)41.8 GPa researchgate.net
Young's Modulus (E)105.7 GPa researchgate.net
Poisson's Ratio (ν)0.26 researchgate.net

DFT calculations are crucial for modeling the thermodynamic behavior of this compound. By computing the phonon frequencies through methods like the linear-response approach to density functional theory, key thermodynamic quantities such as heat capacity and entropy can be determined as a function of temperature and pressure. researchgate.net The quasi-harmonic Debye model is one such approach used to explore the effects of pressure and temperature on various thermodynamic parameters. smf.mx

These computational models are also essential for assessing phase stability. For YP, total energy calculations have been performed for different crystal structures, including the rock-salt (B1), cesium chloride (B2), zinc-blende, and wurtzite phases. researchgate.net The results consistently show that the B1 structure possesses the lowest energy, confirming it as the ground state phase under ambient conditions. researchgate.net Enthalpy calculations as a function of pressure are used to predict the transition pressures between different phases, providing a theoretical basis for understanding the material's structural response to compression. researchgate.net

Advanced Computational Approaches for Electron-Phonon Coupling (EPC)

Electron-phonon coupling (EPC) describes the interaction between electrons and lattice vibrations (phonons), a phenomenon central to properties like electrical resistivity and superconductivity. cecam.orgscience.gov First-principles calculations have become vital for investigating EPC in this compound systems, particularly in the context of pressure-induced superconductivity. nih.gov

Advanced computational studies have identified several new Y-P compounds (e.g., Y₃P, Y₂P₃, YP₂, YP₃) that are stabilized under high pressure. nih.gov EPC calculations for these novel phases have revealed potential for superconductivity. nih.govresearchgate.net For instance, in the Pm-3m phase of Y₃P, the EPC is found to arise primarily from low-frequency soft phonon modes. nih.gov In contrast, for the Fd-3m phase of YP₂, mid-frequency phonon modes are the dominant contributors to the EPC. nih.gov These theoretical findings not only elucidate the mechanisms of superconductivity in yttrium phosphides but also guide the search for new superconducting materials. nih.govresearchgate.net

Theoretical Studies on Pressure-Induced Phenomena and Phase Transitions

Computational studies have been instrumental in exploring the behavior of this compound under extreme pressure. researchgate.net Ab initio DFT calculations predict that YP undergoes a structural phase transition from its ambient-pressure rock-salt (B1) structure to the cesium chloride (B2) structure at high pressure. researchgate.netresearchgate.net

The mechanism driving this transition has been investigated through ab initio lattice dynamics. researchgate.net These studies suggest that the B1 phase becomes dynamically unstable under high pressure due to the softening of transverse acoustic (TA) phonon modes, particularly at the X point of the Brillouin zone. researchgate.net This phonon instability is the precursor to the structural transformation. researchgate.net

Further evidence comes from the calculation of elastic constants under pressure. It has been shown that the elastic constant C₄₄ exhibits a softening behavior as pressure increases, indicating a growing mechanical instability that contributes to the phase transition. researchgate.net Different theoretical studies have predicted slightly varying transition pressures, but they generally fall within a consistent range.

Predicted Pressure for B1 to B2 Phase Transition in YP
Predicted Transition Pressure (GPa)Computational Method/Study FocusReference
55Ab initio DFT, Phonon Instability Analysis researchgate.net
55.9 - 65.5First-principles pseudopotential calculations researchgate.net
72Ab initio GGA, Thermodynamic Properties researchgate.net
~80First-principles, Mechanical Instability (C₄₄ softening) researchgate.net

Materials Engineering and Functionalization of Yttrium Phosphide

Doping Strategies for Property Modulation in Yttrium Phosphide (B1233454)

Doping, the intentional introduction of impurities into a material, is a fundamental technique to modify the electronic and structural properties of semiconductors like yttrium phosphide. researchgate.net This approach can enhance functionalities for various applications.

Non-Metal Doping Effects (e.g., Nitrogen Incorporation)

The incorporation of non-metal elements, such as nitrogen, into the this compound lattice can significantly alter its physicochemical properties. researchgate.netqut.edu.au Nitrogen doping, in particular, has been explored in related phosphide systems to create heterointerfaces and optimize electronic structures. researchgate.netqut.edu.au For instance, in a study on NiCo phosphide nanosheets, nitrogen doping, in conjunction with yttrium, led to the formation of a CoN-YP5 heterointerface. researchgate.netqut.edu.au This heterointerface was identified as the active center for enhanced catalytic activity. researchgate.netqut.edu.au The introduction of nitrogen can create new active sites and modulate the electronic environment, which can be beneficial for catalytic and electronic applications. researchgate.netresearchgate.netqut.edu.au

Transition Metal Doping and Its Influence on Functionality

Doping this compound with transition metals is another effective strategy to tailor its properties. sci-hub.se Transition metals can introduce new energy levels within the bandgap, altering the optical and electrical characteristics of the material. sci-hub.se While specific research on transition metal-doped this compound is emerging, studies on similar phosphide and phosphate (B84403) systems provide valuable insights. For example, doping hydroxyapatite (B223615) with transition metals like cobalt, nickel, or copper has been shown to decrease the band gap and introduce new electrical properties. sci-hub.se In the context of nickel-iron phosphides, manganese doping has been utilized to create heterointerfaces and enhance electrocatalytic activities. researchgate.net These findings suggest that doping this compound with transition metals could be a promising avenue for developing materials with tailored functionalities for electronic and catalytic applications.

Surface Gradient Doping for Enhanced Stability

Surface gradient doping is a sophisticated technique used to enhance the structural and thermal stability of materials. acs.orgnih.govresearchgate.net This method involves creating a concentration gradient of the dopant from the surface to the bulk of the material. acs.orgnih.govresearchgate.net In studies related to high-nickel layered oxides for lithium-ion batteries, surface gradient doping with yttrium has been shown to form a stable surface layer. acs.orgnih.govresearchgate.net This layer, characterized by strong yttrium-oxygen bonds, improves structural integrity and thermal stability, leading to better electrochemical performance. acs.orgnih.govresearchgate.net This strategy prevents the formation of a hard interface between a coating layer and the bulk material, which can be detrimental to performance. acs.orgnih.govfrontiersin.org Applying this concept to this compound could enhance its stability in harsh operating conditions, making it more suitable for high-temperature electronics and other demanding applications.

Heterointerface Design and Engineering in this compound Composites

A heterointerface is the boundary between two different materials that are in contact. mdpi.com The design and engineering of these interfaces in this compound composites are critical for developing advanced functional materials. rsc.org By carefully selecting the materials that form the composite with this compound, it is possible to create heterointerfaces with unique electronic and catalytic properties.

Defect Chemistry and Engineering in this compound Systems

Defect chemistry deals with the study of crystalline defects and their influence on the properties of a material. ustc.edu.cn Engineering these defects is a powerful tool to manipulate the electronic and thermal transport properties of materials like this compound. ustc.edu.cn Defects can act as scattering centers for phonons, thereby reducing thermal conductivity, which is advantageous for thermoelectric applications.

The type and concentration of defects can be controlled during the synthesis process. mdpi.com In thermoelectric materials, defect engineering is a core strategy to enhance performance by modifying the electronic band structure and phonon transport. ustc.edu.cn While specific studies on the defect chemistry of this compound are not extensively detailed in the provided results, the principles of defect engineering are broadly applicable. ustc.edu.cnosti.gov For instance, in thermoelectric materials, creating point defects through doping can scatter phonons and improve the thermoelectric figure of merit. ustc.edu.cn Understanding and controlling the defect chemistry in this compound will be crucial for optimizing its performance in advanced electronic and energy conversion devices.

Advanced Technological Applications of Yttrium Phosphide Materials

Optoelectronic and Electronic Devices Based on Yttrium Phosphide (B1233454)

Yttrium phosphide (YP) is a semiconductor compound with properties that make it a material of interest for various electronic and optical technologies. americanelements.comontosight.ai It is recognized for its high thermal stability and luminescent characteristics, positioning it for use in demanding electronic and optoelectronic environments. ontosight.ai

Development of Light Emitters and Detectors

This compound is identified as a material with luminescent properties, suggesting its potential utility in optical applications such as light-emitting devices. ontosight.ai While yttrium is a key element in widely used phosphors like Yttrium Aluminum Garnet (Y₃Al₅O₁₂), which are crucial for producing white light in LEDs by converting blue light, this application involves a different yttrium compound. matec-conferences.orgcircuitcellar.comresearchgate.net The direct application of pure this compound in commercial light emitters is less documented. However, its intrinsic semiconductor and luminescent qualities make it a candidate for research and development in this area. ontosight.ai Furthermore, this compound has been used as a precursor in the synthesis of nanoparticles for bioimaging, an application that relies on the material's optical properties. ontosight.ai

Integration into Laser Diodes and Optical Components

This compound is noted for its use as a semiconductor material in the fabrication of laser diodes. americanelements.comalfa-chemistry.comwikipedia.org Laser diodes are fundamental components in a vast array of technologies, including optical communications and materials processing. sfa-oxford.comlaserdiodesource.com The function of a semiconductor material in a laser diode is to serve as the active gain medium, where the injection of electrical current leads to the emission of photons through electron-hole recombination. laserdiodesource.com While specific details on the types of laser diodes employing this compound are not extensively detailed in available research, its inclusion in this category places it among other important III-V semiconductor materials like Indium Phosphide (InP) and Gallium Phosphide (GaP) that are staples in the optoelectronics industry. circuitcellar.comsfa-oxford.com The material's high-power and high-frequency capabilities are often cited in conjunction with its use in laser diodes. americanelements.comalfa-chemistry.com

Applications in High-Frequency and High-Power Electronics

The use of this compound as a semiconductor in high-power and high-frequency applications is a consistently highlighted characteristic. americanelements.comalfa-chemistry.comwikipedia.org Materials suited for these demanding applications typically possess high thermal stability and good charge transport properties. ontosight.ai High-frequency operation requires semiconductors with high electron mobility to enable rapid switching, while high-power applications necessitate materials that can withstand high temperatures and voltages without degrading. This compound's identity as a stable semiconductor aligns with these requirements. americanelements.comontosight.ai Research into the broader yttrium-phosphorus material system has revealed novel properties, including superconductivity in certain Y-P compounds under high pressure, indicating the rich electronic phenomena available in these materials. nih.gov

General Properties of this compound

PropertyValueSource
Chemical FormulaYP americanelements.comalfa-chemistry.comwikipedia.org
AppearanceSolid alfa-chemistry.com
Crystal StructureRock Salt, Cubic wikipedia.org
Space GroupFm-3m wikipedia.org
Lattice Constanta = 0.5661 nm wikipedia.org

Catalysis and Energy Conversion Systems with this compound

Beyond electronics, this compound is emerging as a functional material in catalysis, particularly for energy conversion reactions like water splitting, which is essential for producing green hydrogen.

Electrocatalytic Applications (e.g., Water Splitting: Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER))

This compound-based materials have been developed as cost-effective and efficient bifunctional catalysts for the electrolysis of water. rsc.orgrsc.org These catalysts are active for both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. rsc.orgrsc.org

Electrocatalytic Performance of Fe-Doped this compound Catalyst

ReactionMetricValueConditionsSource
HEROverpotential @ 10 mA cm⁻²19 mV1 M KOH rsc.orgrsc.org
OEROverpotential @ 10 mA cm⁻²301 mV1 M KOH rsc.orgrsc.org
Overall Water SplittingCell Voltage @ 10 mA cm⁻²1.53 V1 M KOH rsc.orgrsc.org
Overall Water SplittingCell Voltage @ 100 mA cm⁻²1.56 V1 M KOH rsc.orgrsc.org

Photoelectrocatalysis with this compound-Based Photoanodes

Photoelectrocatalysis (PEC) combines photocatalysis with electrochemical techniques to convert solar energy into chemical fuels, such as through water splitting. This process requires semiconductor materials that can absorb light to generate electron-hole pairs, known as photoanodes (for water oxidation) or photocathodes. While various yttrium-containing compounds have been investigated for PEC applications, such as yttrium iron garnet (Y₃Fe₅O₁₂) and yttrium-doped copper tungstate (B81510) (Y-CuWO₄), the specific use of this compound (YP) as a photoanode is not well-documented in existing research. rsc.orgresearchgate.net The exploration of yttrium in photoanodes indicates a broader interest in leveraging the element's properties for solar fuel production, but research has thus far focused on oxide, garnet, or doped tungstate structures rather than phosphides. rsc.orgresearchgate.netjim.org.cn

Superconducting Materials Research with Yttrium Phosphides

This compound (YP) compounds have become a significant area of interest in the field of materials science, particularly for their superconducting properties under extreme pressure. First-principles calculations and advanced structure search methodologies have been instrumental in identifying several novel yttrium-phosphorus compounds that exhibit superconductivity. nih.gov

High-Pressure Superconductivity in Yttrium Phosphides

Under high-pressure conditions, various unprecedented Y-P compounds have been identified, including Y₃P, Y₂P, Y₃P₂, Y₂P₃, YP₂, and YP₃. nih.gov As the concentration of phosphorus increases, the phosphorus atoms form diverse structural arrangements, from standalone anions and dumbbells to complex three-dimensional frameworks. nih.gov The application of pressure is crucial for inducing superconductivity in these materials. For instance, elemental yttrium itself shows a significant increase in its superconducting critical temperature (Tc) under high pressure, reaching nearly 20 K at 115 GPa, which underscores the role of pressure in enhancing superconductivity in yttrium-based systems. arxiv.orgaps.org

First-principles swarm structure calculations have been employed to explore the Y-P system under pressures up to 300 GPa. researchgate.net These computational studies have revealed that several phases of this compound are metallic and exhibit potential for superconductivity. researchgate.net Among the various identified stoichiometries, Pm-3m Y₃P is predicted to possess a superconducting critical temperature (Tc) of 10.2 K, which is notably high for binary transition metal phosphides. nih.govresearchgate.net Another phase, Fd-3m YP₂, is also of particular interest due to its unique structure, which consists of a diamond-like yttrium framework and rare vertex-sharing tetrahedral P₄ units. nih.gov

Interactive Data Table: Superconducting Properties of this compound Phases

PhaseStructureSuperconducting Critical Temperature (Tc)Dominant Phonon Mode ContributionReference
Pm-3m Y₃P-10.2 KLow-frequency soft phonon modes researchgate.net, nih.gov
Fd-3m YP₂--Mid-frequency phonon modes researchgate.net, nih.gov
YS₃-18.5 K at 50 GPa- researchgate.net

Electron-Phonon Coupling Contributions to Superconductivity

The phenomenon of superconductivity in yttrium phosphides is primarily mediated by electron-phonon coupling (EPC). nih.govresearchgate.net EPC describes the interaction between electrons and phonons (quantized lattice vibrations), which is fundamental to conventional Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity. The strength of this coupling is a key determinant of the material's superconducting critical temperature. aps.org

In yttrium phosphides, the nature of the EPC varies between different phases. For the Pm-3m Y₃P phase, calculations show that the EPC is mainly driven by the contribution of low-frequency soft phonon modes. nih.govresearchgate.net In contrast, the superconductivity in the Fd-3m YP₂ phase is predominantly influenced by mid-frequency phonon modes. nih.govresearchgate.net This distinction highlights how the specific atomic structure and vibrational dynamics of each this compound compound directly impact its superconducting properties. The study of EPC in these materials not only helps in understanding their behavior but also paves the way for discovering new superconductors within transition metal-based phosphide systems. researchgate.net

Biomedical Applications of this compound as a Precursor

This compound (YP) serves as a valuable precursor material in the synthesis of advanced nanoparticles for biomedical purposes. ontosight.ai Its chemical properties allow it to be transformed into other compounds, such as yttrium oxide, which are then functionalized for specific applications in bioimaging and drug delivery. ontosight.aimdpi.com

Precursor Material for Bioimaging Nanoparticles

This compound is used as a starting material in the synthesis of luminescent nanoparticles for high-resolution bioimaging. ontosight.ai These nanoparticles are often composed of a yttrium oxide (Y₂O₃) host material doped with rare-earth elements like ytterbium (Yb), erbium (Er), or thulium (Tm). acs.org

One of the key applications is in upconversion nanoparticles (UCNPs), which can convert low-energy near-infrared (NIR) light into higher-energy visible light. acs.org This process is highly advantageous for bioimaging because NIR light can penetrate biological tissues more deeply with minimal damage and autofluorescence, leading to clearer images with a higher signal-to-noise ratio. acs.org For example, Y₂O₃ nanoparticles co-doped with Tm and Yb can emit light at wavelengths around 450 nm and 660 nm when excited by a 980 nm NIR laser, making them suitable for multimodal imaging techniques. optica.org The use of YP as a precursor allows for the creation of these sophisticated nanophosphors, which are explored for advanced bioimaging applications. ontosight.airesearchgate.net

Applications in Targeted Drug Delivery Systems

Beyond imaging, nanoparticles derived from this compound precursors are being investigated for use in targeted drug delivery systems. ontosight.ai The physicochemical properties of yttrium-based nanoparticles, particularly those made from yttrium oxide, make them potential vehicles for carrying therapeutic agents. mdpi.com

These nanoparticles can be engineered to have a large surface area, allowing for the attachment of drugs and targeting molecules. nih.gov The goal of a targeted drug delivery system is to transport a therapeutic agent specifically to diseased cells or tissues, such as cancer cells, thereby increasing the treatment's efficacy while minimizing side effects on healthy parts of the body. google.comgoogle.com Researchers have explored using yttrium oxide nanoparticles as drug carriers, with studies indicating their potential to be loaded with anticancer drugs. mdpi.com The nanoparticles can be encapsulated within structures like liposomes to improve their delivery capabilities. mdpi.comresearchgate.net The journey from this compound to a functional drug delivery vehicle showcases the compound's role as a foundational material in the development of advanced nanomedicines. ontosight.ai

Advanced Coatings and High-Temperature Applications

This compound is recognized for its high thermal stability and semiconductor properties, making it a material of interest for applications in demanding environments. ontosight.ai It is utilized in high-power, high-frequency applications and as a component in the manufacturing of laser diodes. americanelements.com

Coatings derived from yttrium compounds, such as yttrium oxide (Y₂O₃), are crucial in industries that require materials to withstand extreme conditions. aemree.com These coatings are typically applied to substrates using methods like physical vapor deposition (PVD) or chemical vapor deposition (CVD) to create a protective barrier. aemree.com This layer shields components from high temperatures, corrosive chemicals, and mechanical wear. aemree.com

Given this compound's inherent thermal stability, it is suitable for high-temperature applications. ontosight.ai Yttrium-based coatings are particularly vital in semiconductor manufacturing, where they protect plasma etching chamber components from corrosive plasma and thermal damage. aemree.com The high melting point of yttrium compounds ensures they maintain structural integrity at very high temperatures, enhancing the longevity and performance of industrial equipment. aemree.com Furthermore, the substitution of other elements into yttrium-based compounds, such as yttrium phosphate (B84403), has been explored to create pigments for "cool coatings" that reflect near-infrared light. nih.gov

Future Research Directions and Emerging Paradigms in Yttrium Phosphide Science

Exploration of Novel Yttrium-Phosphorus Phases and Structures

Recent theoretical and experimental studies have revealed the existence of a rich variety of yttrium-phosphorus (Y-P) compounds beyond the well-known YP stoichiometry. Advanced structure search and first-principles calculations under high-pressure conditions have identified several unprecedented Y-P phases, including Y₃P, Y₂P, Y₃P₂, Y₂P₃, YP₂, and YP₃. nih.govresearchgate.net These novel phases exhibit diverse phosphorus atomic arrangements, evolving from isolated anions to complex networks like dumbbells, zigzag chains, and three-dimensional frameworks as the phosphorus content increases. nih.govresearchgate.net

A particularly interesting discovery is the Fd-3m YP₂ phase, which features a structure composed of a diamond-like yttrium framework and rare vertex-sharing tetrahedral P₄ units. nih.gov Furthermore, theoretical calculations predict that some of these novel phases may possess remarkable properties, such as superconductivity. For instance, the Pm-3m phase of Y₃P is predicted to have a superconducting critical temperature (Tc) of 10.2 K, which is notably high for a binary transition metal phosphide (B1233454). nih.govresearchgate.net The electron-phonon coupling in these materials, which is crucial for superconductivity, appears to be influenced by different phonon modes depending on the specific phase. nih.govresearchgate.net

Future research in this area will likely focus on the experimental synthesis and characterization of these theoretically predicted phases. This will involve developing novel synthesis techniques, potentially utilizing high-pressure and high-temperature methods, to stabilize these new structures. Verifying the predicted properties, such as superconductivity, will be a key objective. Additionally, exploring the synthesis of yttrium-doped materials, such as yttrium-doped α-zirconium phosphate (B84403), has shown that new chemical properties can be achieved, although miscibility can be a challenge. mdpi.com

Table 1: Predicted Novel Yttrium-Phosphorus Phases and Their Properties

PhasePredicted PropertiesPhosphorus Atomic Arrangement
Y₃PSuperconducting (Tc ≈ 10.2 K)Standalone anion
Y₂P-Dumbbell
Y₃P₂-Zigzag chain
Y₂P₃-Planar sheet
YP₂-Vertex-sharing tetrahedral P₄ units
YP₃-Three-dimensional framework, wrinkled layer

This table is based on theoretical predictions from advanced structure search and first-principle calculations. nih.govresearchgate.net

Integration of Yttrium Phosphide into Heterostructures and Nanocomposites

The integration of this compound into heterostructures and nanocomposites presents a promising avenue for developing materials with enhanced and novel functionalities. Two-dimensional (2D) materials and their heterostructures are gaining attention as alternatives for next-generation electronics and optoelectronics due to their unique properties. acs.org The creation of heterojunctions by interfacing different semiconductor materials can lead to modified electronic band structures and novel quantum mechanical effects. acs.org

Research has demonstrated the synthesis of in-plane heterostructures, such as black phosphorus/dicobalt phosphide (BP/Co₂P), through defect/edge-selective growth. cas.cn This approach could be extended to create this compound-based heterostructures, potentially leading to materials with tailored electronic and catalytic properties. For instance, combining this compound with other 2D materials could enhance its performance in applications like water splitting or other electrocatalytic reactions. cas.cn

Furthermore, the development of nanocomposites incorporating this compound offers opportunities to create materials with synergistic properties. For example, this compound nanoparticles could be embedded in a polymer matrix to enhance its thermal or mechanical properties. The synthesis of iron-incorporated yttrium oxide/yttrium phosphide nanorods has already shown promise as an efficient bifunctional catalyst for water electrolysis, highlighting the potential of such composite systems. rsc.org Future work will likely explore the synthesis of various this compound heterostructures and nanocomposites and investigate their emerging properties for applications in electronics, optoelectronics, and catalysis. acs.orgresearchgate.net

Advanced Characterization at the Nanoscale and Operando Conditions

A deeper understanding of the structure-property relationships in this compound and its related materials requires advanced characterization techniques that can probe their features at the nanoscale and under operational conditions. Techniques like atom probe tomography (APT) offer three-dimensional characterization with sub-nanometer spatial resolution, enabling the detailed analysis of nanoscale features such as precipitates and interfaces. ucsd.edu This level of detail is crucial for understanding the performance and reliability of this compound-based devices.

Operando spectroscopy, which involves studying materials while they are functioning in a device, is becoming increasingly vital for elucidating reaction mechanisms and identifying active sites in catalysts and electrochemical systems. rug.nl For instance, operando Raman spectroscopy can provide real-time information about the structural and chemical changes occurring at an electrode-electrolyte interface during electrochemical reactions. rug.nl Similarly, in operando solid-state nuclear magnetic resonance (NMR) spectroscopy has been used to study proton transport in yttrium-doped materials for solid oxide fuel cells, revealing crucial information about proton trapping and transport mechanisms. europa.eu

Future research will increasingly rely on these advanced characterization methods to gain a comprehensive understanding of this compound. Combining techniques like high-resolution electron microscopy, synchrotron-based methods, and operando spectroscopy will be essential for correlating the atomic-scale structure with the macroscopic properties and performance of this compound in various applications. helmholtz-berlin.deacs.org

Theoretical Validation and Predictive Modeling for Undiscovered Properties

Theoretical calculations and predictive modeling are indispensable tools for guiding the discovery and design of new materials with desired properties. First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the existence of novel yttrium-phosphide phases and their electronic and vibrational properties. nih.govsmf.mx These theoretical studies can also predict the stability and potential properties of this compound under various conditions, such as high pressure. nih.govresearchgate.net

The use of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm in materials science that can accelerate the discovery process. elspublishing.com By training models on existing experimental and computational data, AI can predict the properties of new, undiscovered materials, thereby guiding experimental efforts toward the most promising candidates. elspublishing.com This approach can significantly reduce the time and cost associated with traditional trial-and-error methods. elspublishing.com

For this compound, theoretical modeling can be employed to explore a vast range of potential dopants and alloying elements to tune its electronic and optical properties for specific applications. For example, predictive modeling could be used to identify dopants that enhance the p-type or n-type conductivity of this compound or to design alloys with specific bandgaps for optoelectronic devices. The development of a geoenvironmental assessment framework for undiscovered resources also highlights the potential for predictive modeling to assess the potential environmental impacts of future mining and processing activities. usgs.gov

Scale-Up and Industrial Translation of this compound Technologies

For this compound to transition from a laboratory curiosity to a commercially viable material, significant research and development are needed to address the challenges of scalable synthesis and industrial production. While various methods for synthesizing this compound have been reported, including reactions of yttrium metal with phosphorus vapor or yttrium chloride with phosphine (B1218219) gas, these methods may not be suitable for large-scale, cost-effective production. ontosight.ai

Future research will need to focus on developing scalable and economical synthesis routes for high-quality this compound powders, thin films, and single crystals. This could involve exploring techniques like chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), or solvothermal synthesis methods. cas.cn For example, a low-temperature synthesis method has been developed for producing single-phase yttrium phosphate with a xenotime (B576624) crystal structure, which could potentially be adapted for this compound. google.com

Furthermore, the integration of this compound into practical devices requires the development of reliable fabrication processes. This includes techniques for depositing uniform and defect-free thin films, as well as methods for patterning and etching the material to create device structures. The successful industrial translation of this compound technologies will also depend on a thorough understanding of its long-term stability and reliability under various operating conditions. The development of therapeutic radionuclide generators, such as those for producing Yttrium-90, demonstrates the potential for scaling up production processes for yttrium-containing materials for specific high-value applications. iaea.orgiaea.org

Q & A

Q. What are the standard methods for synthesizing high-purity yttrium phosphide (YP) in laboratory settings?

YP synthesis typically involves solid-state reactions or hydrothermal methods. For example, YP nanorods can be synthesized by phosphorizing yttrium oxide (Y₂O₃) precursors under controlled temperatures (e.g., 600–800°C) using red phosphorus as a phosphorous source . Purity (>99.9%) is achieved by optimizing precursor ratios (e.g., Y:P = 1:5) and employing inert atmospheres (argon/nitrogen) to prevent oxidation. Post-synthesis purification via acid washing (e.g., HCl) removes residual oxides .

Q. What characterization techniques are essential for confirming YP crystallinity and composition?

  • XRD : Matches peaks with reference patterns (e.g., JCPDS 04-010-2346 for YP₅) to confirm phase purity .
  • EDX/TEM : Validates elemental composition (Y, P) and nanorod morphology. Lattice fringes in HR-TEM (e.g., 0.335 nm spacing for YP₅) confirm crystallinity .
  • XPS : Identifies oxidation states (e.g., Y³⁺ and P³⁻) and detects surface contaminants like YPO₄ .

Q. How does YP’s electronic structure influence its baseline physicochemical properties?

YP is a semiconductor with a bandgap of ~2.1 eV, determined via UV-Vis spectroscopy. Its covalent Y–P bonding and cubic crystal structure contribute to high thermal stability (>900°C) and moderate electrical conductivity (10⁻³ S/cm), making it suitable for optoelectronic applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phase identification when synthesizing YP composites (e.g., YP/Y₂O₃)?

Contradictory XRD patterns (e.g., overlapping peaks for YP and Y₂O₃) require complementary techniques:

  • Rietveld refinement quantifies phase ratios.
  • SAED patterns distinguish amorphous vs. crystalline regions (e.g., amorphous FeO in Fe-YP composites) .
  • In situ XRD monitors phase evolution during synthesis to optimize annealing conditions .

Q. What strategies mitigate data variability in YP’s electrocatalytic performance for water splitting?

Variability in overpotential (e.g., HER: 19–24 mV at 10 mA/cm²) arises from surface defects or inconsistent Fe³⁺ doping. Solutions include:

  • Controlled doping : Adjust Fe³⁺:Y₂O₃ ratios (e.g., 1:2) to avoid secondary phases (e.g., Fe₂O₃) .
  • Electrochemical activation : Pre-cycling electrodes in 1 M KOH stabilizes active sites .
  • Statistical sampling : Replicate experiments (n ≥ 5) to account for nanorod heterogeneity .

Q. How can computational modeling guide YP’s application in high-efficiency photocatalysis?

  • DFT calculations : Predict band alignment with co-catalysts (e.g., Fe-YP/Y₂O₃ interfaces enhance charge separation) .
  • Molecular dynamics : Simulate YP’s thermal expansion coefficients to design stable heterostructures .

Methodological Challenges

Q. What protocols ensure reproducibility in YP synthesis across laboratories?

  • Detailed documentation : Specify precursor purity (≥99.99%), furnace ramp rates (e.g., 5°C/min), and gas flow rates (e.g., 50 sccm Ar) .
  • Open-data sharing : Publish raw XRD/EDX data in repositories like Zenodo for cross-validation .

Q. How should researchers address ethical considerations in YP-related nanotechnology studies?

  • Waste disposal : Neutralize residual phosphorus via oxidation (e.g., H₂O₂) before disposal .
  • Safety protocols : Use gloveboxes for handling air-sensitive precursors (e.g., P₄) .

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